molecular formula C25H39N5O7 B048057 N-Octanoyl-asparaginyl-tyrosyl-threoninamide CAS No. 117978-19-5

N-Octanoyl-asparaginyl-tyrosyl-threoninamide

Cat. No. B048057
M. Wt: 521.6 g/mol
InChI Key: CHARWFGRYUJKEC-KRDZULTMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Octanoyl-asparaginyl-tyrosyl-threoninamide (also known as CAY10595) is a peptide that has gained significant attention in the scientific community due to its potential therapeutic applications. This peptide has been shown to have a variety of biochemical and physiological effects that make it a promising candidate for further research.

Mechanism Of Action

The mechanism of action of N-Octanoyl-asparaginyl-tyrosyl-threoninamide is not fully understood, but it is believed to work by modulating various signaling pathways in the body. The peptide has been shown to activate the protein kinase C (PKC) pathway, which is involved in a variety of cellular processes, including cell growth and differentiation. It has also been shown to inhibit the Akt/mTOR pathway, which is involved in cell proliferation and survival.

Biochemical And Physiological Effects

N-Octanoyl-asparaginyl-tyrosyl-threoninamide has a variety of biochemical and physiological effects that make it a promising candidate for further research. The peptide has been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines. Additionally, it has been shown to have antioxidant properties and can scavenge free radicals in the body. Furthermore, it has been shown to have anti-apoptotic effects and can prevent cell death in various cell types.

Advantages And Limitations For Lab Experiments

One of the main advantages of using N-Octanoyl-asparaginyl-tyrosyl-threoninamide in lab experiments is its potential therapeutic applications. The peptide has been shown to have a variety of beneficial effects, making it a promising candidate for drug development. However, one of the limitations of using this peptide is its complexity. The synthesis of N-Octanoyl-asparaginyl-tyrosyl-threoninamide is a complex process that requires specialized equipment and expertise. Additionally, the peptide is relatively expensive, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on N-Octanoyl-asparaginyl-tyrosyl-threoninamide. One area of research is the development of novel therapeutic agents based on this peptide. Additionally, further studies are needed to fully understand the mechanism of action of this peptide and its potential applications in various disease states. Furthermore, research is needed to optimize the synthesis and purification of this peptide to make it more accessible for use in lab experiments. Finally, studies are needed to evaluate the safety and efficacy of this peptide in human clinical trials.

Synthesis Methods

The synthesis of N-Octanoyl-asparaginyl-tyrosyl-threoninamide is a complex process that involves multiple steps. The peptide is typically synthesized using solid-phase peptide synthesis (SPPS), which involves the sequential addition of amino acids to a growing peptide chain. The final product is then purified using high-performance liquid chromatography (HPLC) to ensure its purity and quality.

Scientific Research Applications

N-Octanoyl-asparaginyl-tyrosyl-threoninamide has been studied extensively for its potential therapeutic applications. Some of the areas of research include cancer treatment, neuroprotection, and cardiovascular disease. The peptide has been shown to have anti-tumor effects and can inhibit the growth of cancer cells. Additionally, it has been shown to have neuroprotective properties and can protect neurons from damage caused by oxidative stress. Furthermore, it has been shown to have cardioprotective effects and can improve cardiac function in animal models.

properties

CAS RN

117978-19-5

Product Name

N-Octanoyl-asparaginyl-tyrosyl-threoninamide

Molecular Formula

C25H39N5O7

Molecular Weight

521.6 g/mol

IUPAC Name

(2S)-N-[(2S)-1-[[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-2-(octanoylamino)butanediamide

InChI

InChI=1S/C25H39N5O7/c1-3-4-5-6-7-8-21(34)28-19(14-20(26)33)24(36)29-18(13-16-9-11-17(32)12-10-16)25(37)30-22(15(2)31)23(27)35/h9-12,15,18-19,22,31-32H,3-8,13-14H2,1-2H3,(H2,26,33)(H2,27,35)(H,28,34)(H,29,36)(H,30,37)/t15-,18+,19+,22+/m1/s1

InChI Key

CHARWFGRYUJKEC-KRDZULTMSA-N

Isomeric SMILES

CCCCCCCC(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N

SMILES

CCCCCCCC(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)O)C(=O)N

Canonical SMILES

CCCCCCCC(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)O)C(=O)N

Other CAS RN

117978-19-5

sequence

NYT

synonyms

N-octanoyl-Asn-Tyr-Thr-NH2
N-octanoyl-asparaginyl-tyrosyl-threoninamide

Origin of Product

United States

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